molecular formula C₉H₇NOS B1142567 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile CAS No. 94019-91-7

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile

Cat. No.: B1142567
CAS No.: 94019-91-7
M. Wt: 177.22
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Description

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile (CAS 94019-91-7) is a versatile chemical building block in organic and medicinal chemistry research. This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class of heterocycles, which are recognized as privileged structures in drug discovery for their diverse biological activities . Its primary research application is as a critical synthetic intermediate for developing novel bioactive molecules. Recent studies have explored derivatives of this compound as promising candidates in oncology research. Specifically, these derivatives have been investigated as inhibitors of key enzymes like Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are implicated in the reprogrammed glucose metabolism of proliferating tumor cells, a phenomenon known as the Warburg effect . Furthermore, tetrahydrobenzo[b]thiophene core structures have demonstrated significant antioxidant properties in experimental models, making them useful scaffolds in the study of oxidative stress-related diseases . Researchers also utilize this nitrile in constructing complex fused heterocyclic systems for various pharmacological screening programs . Product Identification: • CAS Number: 94019-91-7 • Molecular Formula: C9H7NOS • Molecular Weight: 177.22 g/mol This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUKQWMSZPCWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1C#N)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Cyclohexylidene Cyanoacetic Acid Alkyl Ester

Cyclohexanone undergoes condensation with alkyl cyanoacetate (e.g., ethyl cyanoacetate) in the presence of a base, typically piperidine or ammonium acetate, to yield cyclohexylidene cyanoacetic acid alkyl ester. This step establishes the α,β-unsaturated ester framework necessary for subsequent cyclization.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Time: 2–4 hours

Sulfur-Mediated Cyclization

The cyclohexylidene ester is treated with elemental sulfur to form the tetrahydrobenzo[b]thiophene core. Sulfur acts as both a cyclizing agent and a sulfur donor, facilitating the formation of the thiophene ring.

Key Parameters:

  • Molar Ratio: 1:1 (ester to sulfur)

  • Temperature: 40–80°C

  • Time: 3–6 hours

This step generates the 7-oxo group directly from the ketone moiety of cyclohexanone, while the cyano group at position 4 originates from the alkyl cyanoacetate.

Alternative Pathways and Modifications

Solid-Phase Combinatorial Synthesis

The patent literature describes a combinatorial chemistry approach for synthesizing tetrahydrobenzo[b]thiophene derivatives. By immobilizing one reactant on a solid support (e.g., Wang resin), libraries of analogs can be generated through sequential:

  • Cyclohexanone-cyanoacetate condensation

  • Sulfur-mediated cyclization

  • Post-cyclization functionalization (e.g., ester hydrolysis, amidation).

Advantages:

  • High throughput screening of derivatives

  • Simplified purification via filtration

Functional Group Interconversions

While the target compound retains the 4-cyano and 7-oxo substituents, intermediate derivatives allow further modifications:

  • Esterification: Reacting the ester intermediate with alcohols or amines.

  • Oxidation/Reduction: Adjusting the oxidation state of the keto group (e.g., converting 7-oxo to 7-hydroxy using NaBH4).

Mechanistic Insights

Role of Sulfur in Cyclization

Sulfur facilitates a [4+2] cycloaddition-like mechanism, where the α,β-unsaturated ester reacts with S8 to form the thiophene ring. Computational studies suggest a radical-mediated pathway, with sulfur radicals initiating bond formation between the cyclohexenyl and cyanoacetate moieties.

Stereochemical Considerations

The bicyclic system adopts a half-chair conformation, with the cyano group at position 4 occupying an axial orientation to minimize steric hindrance. This spatial arrangement is critical for the compound’s reactivity in downstream applications.

Optimization Strategies

Temperature Control

Yields improve significantly when the cyclization step is conducted at 60–70°C, balancing reaction rate and byproduct formation. Higher temperatures (>80°C) promote decomposition, while lower temperatures (<40°C) result in incomplete cyclization.

Solvent Selection

  • Polar Protic Solvents (e.g., Acetic Acid): Enhance sulfur solubility but may protonate the cyano group, reducing reactivity.

  • Aprotic Solvents (e.g., Toluene): Minimize side reactions but require longer reaction times.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • ν(CN): 2214 cm⁻¹

    • ν(C=O): 1705 cm⁻¹

  • ¹H NMR (DMSO-d6):

    • δ 1.70–2.99 (m, 8H, cyclohexyl CH2)

    • δ 6.96 (s, 1H, thiophene CH)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times of 8.2–8.5 minutes.

Challenges and Limitations

Byproduct Formation

Common impurities include:

  • Over-oxidized derivatives: 7-Hydroxy analogs from unintended reduction.

  • Dimerization products: Resulting from radical coupling during cyclization.

Scalability Issues

Large-scale reactions face challenges in sulfur removal. Post-synthesis purification often requires column chromatography or recrystallization from ethanol/water mixtures.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 30–50% reduction in reaction time using microwave irradiation (100–150°C, 20–30 minutes). This method enhances yield (82–88%) by improving sulfur dispersion and reaction homogeneity.

Catalytic Approaches

Preliminary work explores using Lewis acids (e.g., ZnCl2) to accelerate cyclization. However, catalyst residues complicate purification, limiting practical adoption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and its derivatives is their anticancer properties. Research indicates that compounds based on the tetrahydrobenzo[b]thiophene scaffold exhibit a wide range of cytotoxic activities against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives have shown high cytotoxicity against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460) with IC50 values significantly lower than standard drugs like doxorubicin .
  • Case Study : A study conducted by Anwer et al. (2023) evaluated a series of thiophene derivatives for their antiproliferative activity against various cancer types. One compound demonstrated an IC50 value of 8.48 µM against hepatocellular carcinoma (HEPG-2), indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Specifically, derivatives of tetrahydrobenzo[b]thiophene have been investigated for their efficacy against mycobacterial infections, including tuberculosis:

  • Research Findings : According to patent literature, these derivatives are effective against Mycobacterium tuberculosis and other mycobacteria-induced infections, which are notoriously difficult to treat due to their unique biology and resistance mechanisms .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects:

  • Mechanism : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The structure allows for modulation of inflammatory mediators .

Analgesic Properties

Recent studies have also highlighted the analgesic potential of this compound:

  • Experimental Evidence : In animal models, certain derivatives demonstrated analgesic effects that exceeded those of conventional analgesics like metamizole. This suggests a potential role in pain management therapies .

Pharmacological Profile Overview

The pharmacological profile of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis; effective against various cancer cell lines (e.g., MCF-7, SF-268)
AntimicrobialEffective against Mycobacterium tuberculosis; potential for treating mycobacterial infections
Anti-inflammatoryModulates inflammatory pathways; potential for chronic inflammation treatment
AnalgesicExhibits pain-relieving properties superior to conventional analgesics

Mechanism of Action

The exact mechanism of action of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile depends on its specific application. For instance, in cancer research, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, and their inhibition can lead to reduced tumor growth and proliferation.

Comparison with Similar Compounds

Structural Analogues with Different Heterocycles

4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid () replaces the sulfur atom in the thiophene ring with oxygen. Key differences include:

  • Electronic Effects : The sulfur atom in thiophene has a larger atomic radius and lower electronegativity compared to oxygen in furan, leading to enhanced π-electron delocalization and stability in thiophene derivatives.
  • Reactivity : The furan analog’s oxygen increases susceptibility to electrophilic substitution but reduces thermal stability compared to sulfur-containing analogs.
  • Safety Profile : The furan derivative is classified as corrosive (Risk Phrase 34), whereas sulfur-containing compounds like 7-oxo-tetrahydrobenzo[b]thiophenes may exhibit milder hazards, though specific data are unavailable .

Table 1: Comparison of Heterocyclic Analogs

Compound Heteroatom Key Substituents Hazards
7-Oxo-tetrahydrobenzo[b]thiophene-4-CN S C≡N (position 4), =O (position 7) Not reported
4-Oxo-tetrahydrobenzo[b]furan-3-COOH O COOH (position 3) Corrosive (Causes burns)
Substituent Variations in Tetrahydrobenzo[b]thiophene Derivatives
  • 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (): Features a nitroanilino group at position 2 instead of the oxo group. Exhibits anti-inflammatory and analgesic activities, suggesting that electron-withdrawing groups (e.g., nitro, cyano) enhance bioactivity .
  • Urea Derivatives (): Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea incorporate hydrazone and benzoyl urea groups. These substituents likely improve solubility and hydrogen-bonding capacity, which are critical for receptor interactions .

Table 2: Substituent Impact on Bioactivity

Compound Substituents Reported Activities
7-Oxo-tetrahydrobenzo[b]thiophene-4-CN Cyano, ketone Not explicitly reported
2-Nitroanilino analog () Nitroanilino, cyano Anti-inflammatory, analgesic
Urea derivatives () Hydrazono, benzoyl urea Potential enzyme inhibition
Ring Puckering and Conformational Analysis

The tetrahydrobenzo[b]thiophene ring adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (). Puckering amplitude and phase angles influence:

  • Molecular Interactions : Enhanced puckering may improve binding to hydrophobic pockets in biological targets.

Biological Activity

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile is a compound belonging to the class of tetrahydrobenzo[b]thiophenes. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C10H8N2OS
  • Molecular Weight : 204.25 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and characterization.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Here are the key findings:

Antibacterial Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. For instance:

  • Inhibition of Mycobacteria : Compounds related to this structure have shown effectiveness against mycobacterial infections, including tuberculosis. A study highlighted that tetrahydrobenzo[b]thiophene derivatives were effective against Mycobacterium tuberculosis, suggesting their potential use in treating mycobacterial diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds:

  • Cell Line Studies : Compounds structurally similar to this compound demonstrated antiproliferative effects against various human tumor cell lines with IC50 values in the nanomolar range . The mechanism often involves the modulation of specific cellular pathways that lead to apoptosis in cancer cells.

Antioxidant Activity

The antioxidant capacity of tetrahydrobenzo[b]thiophene derivatives has been evaluated using methods such as the phosphomolybdenum assay:

  • Total Antioxidant Capacity (TAC) : Some derivatives showed antioxidant potency comparable to ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindingsMethodology
Tetrahydrobenzo[b]thiophene derivatives showed good antibacterial activity against S. aureus and E. coli.Disc diffusion method and MIC determination.
Effective against mycobacterial infections; potential for tuberculosis treatment.In vitro assays on Mycobacterium strains.
Significant antioxidant activity compared to ascorbic acid; potential for oxidative stress treatment.Phosphomolybdenum method for TAC evaluation.
Antiproliferative effects against various cancer cell lines with nanomolar IC50 values.MTT assay for cell viability testing.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in bacterial DNA replication and repair.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways by modulating signaling cascades such as PPARγ pathways .

Q & A

Q. What are the most efficient synthetic routes for 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile and its derivatives?

The compound is typically synthesized via multicomponent reactions involving cyclohexane-1,3-dione, thiobarbituric acid, and nitrile-containing precursors. For example:

  • Cyclocondensation : Cyclohexane-1,3-dione reacts with thiourea or cyanothioacetamide in 1,4-dioxane under reflux with triethylamine as a catalyst, yielding the core benzo[b]thiophene scaffold .
  • Functionalization : Substituents (e.g., aryl groups, ester/carbonitrile moieties) are introduced via nucleophilic substitution or condensation. For instance, reaction with p-toluidine or 4-methoxyaniline in ethanol produces derivatives with yields ranging from 65% to 75% .
  • Key parameters : Solvent choice (1,4-dioxane vs. ethanol) impacts crystal formation and purity. Recrystallization from ethanol or 1,4-dioxane is critical for isolating high-purity products .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of the bicyclic structure, bond angles, and substituent positions. For example, X-ray analysis of a methyl-substituted derivative confirmed the tetrahydrobenzo[b]thiophene core and carbonitrile orientation .
  • Spectroscopic methods :
    • NMR : 1H^1H NMR shows characteristic signals for the NH2_2 group (~6.5 ppm) and aromatic protons (7.2–8.1 ppm). 13C^{13}C NMR confirms the carbonyl (C=O, ~165 ppm) and carbonitrile (C≡N, ~115 ppm) groups .
    • IR : Strong absorption bands at ~2200 cm1^{-1} (C≡N) and ~1650 cm1^{-1} (C=O) are diagnostic .

Q. What purification techniques are optimal for isolating this compound?

  • Recrystallization : Ethanol or 1,4-dioxane are preferred for isolating crystalline products with minimal impurities. For example, derivatives like 17c and 17e were obtained as orange/yellow crystals with >98% purity using ethanol .
  • Column chromatography : Required for non-crystalline derivatives (e.g., ester-containing analogs) using silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can substituents influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing groups (EWGs) : Carbonitrile and ester groups increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitutions .
  • Aryl substituents : Para-methoxy or p-tolyl groups stabilize the scaffold via resonance effects, as evidenced by higher melting points (e.g., 203–206°C for 17d vs. 177–179°C for 17c) .
  • Steric effects : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce reaction yields due to hindered access to reactive sites .

Q. How should researchers address contradictions in spectral or crystallographic data across studies?

  • Case example : Discrepancies in melting points or NMR shifts between batches may arise from polymorphic forms or solvent-dependent crystallization. Cross-validate using:
    • DSC/TGA : To detect polymorph transitions or decomposition .
    • Variable-temperature NMR : To assess dynamic effects (e.g., NH2_2 proton exchange) .
  • Mitigation : Standardize reaction conditions (solvent, temperature) and report detailed crystallization protocols .

Q. What strategies are effective for studying biological activity in related spiro or fused-ring derivatives?

  • Spiro compounds : Derivatives like spiro[benzo[b]thiophene-6,2′-benzofuran] (e.g., compound 4a) are synthesized via cycloaddition with chlorinated benzofuran precursors. These compounds are screened for antitumor activity using MTT assays .
  • SAR studies : Modify substituents (e.g., chloro, methoxy) to correlate electronic properties with bioactivity. For example, 7′-chloro derivatives show enhanced cytotoxicity due to improved membrane permeability .

Q. How can computational methods enhance understanding of reaction mechanisms?

  • DFT calculations : Model transition states and intermediates for key steps (e.g., cyclocondensation). For instance, calculate activation energies for thiourea-mediated ring closure to optimize catalyst selection .
  • Molecular docking : Predict binding affinities of derivatives (e.g., carboxamide analogs) to biological targets like kinase enzymes .

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